Regioisomeric Chlorine Positioning: Structural Uniqueness Among C₂₁H₁₇Cl₂NO₃ Salicylanilides
CAS 648924-03-2 is distinguished from its closest regioisomers—CAS 648922-61-6 (5-chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide) and CAS 648922-65-0 (5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide)—by the unique placement of chlorine at the 3-position of the anilide ring bearing the 2-phenylethoxy substituent . All three compounds share the identical molecular formula (C₂₁H₁₇Cl₂NO₃) and molecular weight (402.3 g/mol), making them indistinguishable by mass spectrometry or elemental analysis alone [1]. In the broader salicylanilide class, chlorine substitution pattern on the aniline ring has been demonstrated to alter in vitro inhibitory potency; for example, among 5-chloro-2-hydroxy-N-phenylbenzamide derivatives, AChE IC₅₀ values range from 33.1 to 85.8 µM depending on aryl substitution, and antibacterial MIC values against MRSA and VREF vary with halogen positioning [2]. No direct comparative bioassay data exist, however, for this specific regioisomeric triad.
| Evidence Dimension | Chlorine substitution position on anilide ring |
|---|---|
| Target Compound Data | 3-chloro substituent ortho to 2-phenylethoxy group (CAS 648924-03-2) |
| Comparator Or Baseline | CAS 648922-61-6: 5-chloro substituent on anilide ring; CAS 648922-65-0: 2-chloro substituent on anilide ring |
| Quantified Difference | Positional isomerism; no quantitative bioactivity difference reported |
| Conditions | Structural comparison based on CAS registry and molecular formula identity |
Why This Matters
Without verified regioisomeric identity via NMR or authenticated reference standard, procurement of '5-chloro-N-(chloro-(2-phenylethoxy)phenyl)-2-hydroxybenzamide' may inadvertently deliver a regioisomer with unknown biological properties, compromising SAR studies and assay reproducibility.
- [1] PubChem Compound ID 1304874. Molecular formula and weight for C₂₁H₁₇Cl₂NO₃. Retrieved from https://www.chembase.cn. View Source
- [2] Hilliard, J. J. et al. (1998). Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria. Journal of Antimicrobial Chemotherapy, 42(3), 307–313. View Source
